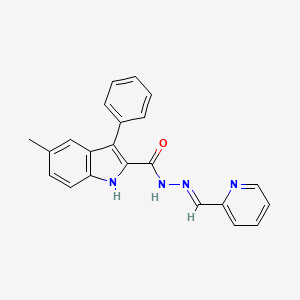![molecular formula C11H19N4O3P B5526381 N-[1-(4-methyl-2-oxido-1,3,2-dioxaphospholan-2-yl)cyclohexyl]-4H-1,2,4-triazol-4-amine](/img/structure/B5526381.png)
N-[1-(4-methyl-2-oxido-1,3,2-dioxaphospholan-2-yl)cyclohexyl]-4H-1,2,4-triazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest is structurally related to 1,2,4-triazole derivatives, a class of compounds known for their diverse chemical reactions, synthesis methods, and broad range of biological activities. The related research focuses on the synthesis, molecular structure analysis, and properties of compounds with triazole cores and various substituents, indicating the significance of these structural features in chemical and pharmacological research.
Synthesis Analysis
The synthesis of triazole derivatives often involves Ugi reactions, leading to a variety of cyclic compounds with potential as pseudopeptidic molecules. For instance, Sañudo et al. (2006) described the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides through Ugi reactions followed by reactions with sodium ethoxide (Sañudo, Marcaccini, Basurto, & Torroba, 2006).
Molecular Structure Analysis
The molecular structure of these compounds can be elucidated using techniques like X-ray diffraction, as demonstrated by Shtaitz et al. (2023), who confirmed the structure of N-(5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridine-2-amines and their precursors using NMR and ESI-MS data, followed by X-ray crystallography (Shtaitz, Ladin, Sharutin, Kopchuk, Rybakova, Sharafieva, Krinochkin, Zyryanov, Pospelova, & Matern, 2023).
Chemical Reactions and Properties
Triazole derivatives engage in various chemical reactions, including cyclization and substitution reactions, to afford structurally diverse compounds. For example, Panchal and Patel (2011) reported the synthesis of N-(5-substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine through reactions involving acetyl chloride and hydrazine hydrate (Panchal & Patel, 2011).
Aplicaciones Científicas De Investigación
Electrophilic Aminations with Oxaziridines
Cyclohexanespiro-3'-oxaziridine transfers its NH group to various nucleophiles, enabling the synthesis of azines, hydrazines, diaziridines, and N-aminopeptides among others. These reactions contribute to the development of compounds with potential biological activities and pharmaceutical applications. The versatility of oxaziridines in facilitating electrophilic aminations underscores the chemical utility of compounds like N-[1-(4-methyl-2-oxido-1,3,2-dioxaphospholan-2-yl)cyclohexyl]-4H-1,2,4-triazol-4-amine in generating functionalized molecules for further scientific exploration (Andreae & Schmitz, 1991).
Synthesis and Antimicrobial Activities of Triazole Derivatives
Triazole derivatives, including those related to the core structure of N-[1-(4-methyl-2-oxido-1,3,2-dioxaphospholan-2-yl)cyclohexyl]-4H-1,2,4-triazol-4-amine, have been synthesized and evaluated for antimicrobial activities. These compounds exhibit varying degrees of activity against microorganisms, highlighting their potential in the development of new antimicrobial agents (Bektaş et al., 2010).
Novel Synthesis Approaches for Functionalized Oxazoles
The synthesis of functionalized oxazoles through intermolecular reactions demonstrates the potential for creating biologically active molecules and materials. These methodologies offer efficient routes to complex, fully substituted oxazoles, which are important motifs in bioactive compounds. Such approaches reflect the broader utility of compounds like N-[1-(4-methyl-2-oxido-1,3,2-dioxaphospholan-2-yl)cyclohexyl]-4H-1,2,4-triazol-4-amine in facilitating novel synthetic pathways (Gillie et al., 2016).
Poly(oxazoline)s with Telechelic Antimicrobial Functions
The synthesis of poly(2-alkyl-1,3-oxazoline)s with terminal quaternary ammonium groups illustrates the application of oxazoline-based compounds in creating materials with antimicrobial properties. This research area is pertinent to developing new materials for biomedical applications, including antimicrobial coatings and drug delivery systems (Waschinski & Tiller, 2005).
Propiedades
IUPAC Name |
N-[1-(4-methyl-2-oxo-1,3,2λ5-dioxaphospholan-2-yl)cyclohexyl]-1,2,4-triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N4O3P/c1-10-7-17-19(16,18-10)11(5-3-2-4-6-11)14-15-8-12-13-9-15/h8-10,14H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOOIHFNPGBJJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COP(=O)(O1)C2(CCCCC2)NN3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N4O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-methyl-2-oxido-1,3,2-dioxaphospholan-2-yl)cyclohexyl]-4H-1,2,4-triazol-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-{[(4-morpholinylamino)carbonothioyl]amino}benzoate](/img/structure/B5526300.png)
![ethyl 4-(4-{[4-(acetylamino)phenyl]sulfonyl}-1-piperazinyl)-1-piperidinecarboxylate oxalate](/img/structure/B5526307.png)


![3,5-dimethoxy-N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5526343.png)
![3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde oxime](/img/structure/B5526349.png)

![7-(2-thienyl)-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5526361.png)
![2-(2-{2-[1-(4-piperidinyl)-1H-1,2,3-triazol-4-yl]-1H-imidazol-1-yl}phenyl)ethanol hydrochloride](/img/structure/B5526366.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)acetohydrazide](/img/structure/B5526371.png)
![2-phenyl-5-[(piperidin-1-ylacetyl)amino]-2H-1,2,3-triazole-4-carboxamide](/img/structure/B5526379.png)
![6-methyl-9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5526380.png)
![(4S)-3-(2-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}-2-oxoethyl)-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B5526395.png)
![3-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5526404.png)